molecular formula C12H8F3NO B7989276 2-[3-(Trifluoromethoxy)phenyl]pyridine

2-[3-(Trifluoromethoxy)phenyl]pyridine

Cat. No. B7989276
M. Wt: 239.19 g/mol
InChI Key: CJPZKQDWDZXTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethoxy)phenyl]pyridine is a useful research compound. Its molecular formula is C12H8F3NO and its molecular weight is 239.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Trifluoromethoxy)phenyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Trifluoromethoxy)phenyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A study by Manteau et al. (2010) detailed the efficient and large-scale synthesis of (trifluoromethoxy)pyridines, noting their significance as important building blocks in life-sciences-oriented research. They also conducted the first X-ray crystallographic structure determinations of these compounds, enhancing the understanding of their conformations and properties (Manteau et al., 2010).

  • In a 2007 study by Avilov et al., heteroleptic Ir(III) complexes with phenylpyridine derivatives, including those with trifluoromethyl substituents, were analyzed. Their research demonstrated how these substituents modulate the emission energy and the ordering of excited triplet states in these complexes, which is crucial for applications in materials science, particularly in light-emitting devices (Avilov et al., 2007).

  • Davis et al. (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, leading to the synthesis of various pyrrolo-pyridines and related compounds. This study provided insights into synthetic pathways that could be utilized in pharmaceutical and organic chemistry (Davis et al., 1992).

  • The work by Özdemir et al. (2012) on N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide highlighted its potential in catalysis and antibacterial applications. They also studied its polymorphic forms, which is significant for understanding the compound's versatility in different chemical contexts (Özdemir et al., 2012).

  • Kozhevnikov et al. (2009) synthesized cyclometallated platinum complexes with thienylpyridines derivatives, including trifluoromethyl phenyl-pyridine, for their luminescence properties. This research is relevant to the development of new materials for optoelectronic applications (Kozhevnikov et al., 2009).

properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)17-10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPZKQDWDZXTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethoxy)phenyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Trifluoromethoxy)phenyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[3-(Trifluoromethoxy)phenyl]pyridine
Reactant of Route 3
Reactant of Route 3
2-[3-(Trifluoromethoxy)phenyl]pyridine
Reactant of Route 4
Reactant of Route 4
2-[3-(Trifluoromethoxy)phenyl]pyridine
Reactant of Route 5
Reactant of Route 5
2-[3-(Trifluoromethoxy)phenyl]pyridine
Reactant of Route 6
Reactant of Route 6
2-[3-(Trifluoromethoxy)phenyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.